

Omigapil's Neuroprotective Effects: A Comparative Analysis of Preclinical Data

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Compound of Interest

Compound Name: *Omigapil*

Cat. No.: *B10783124*

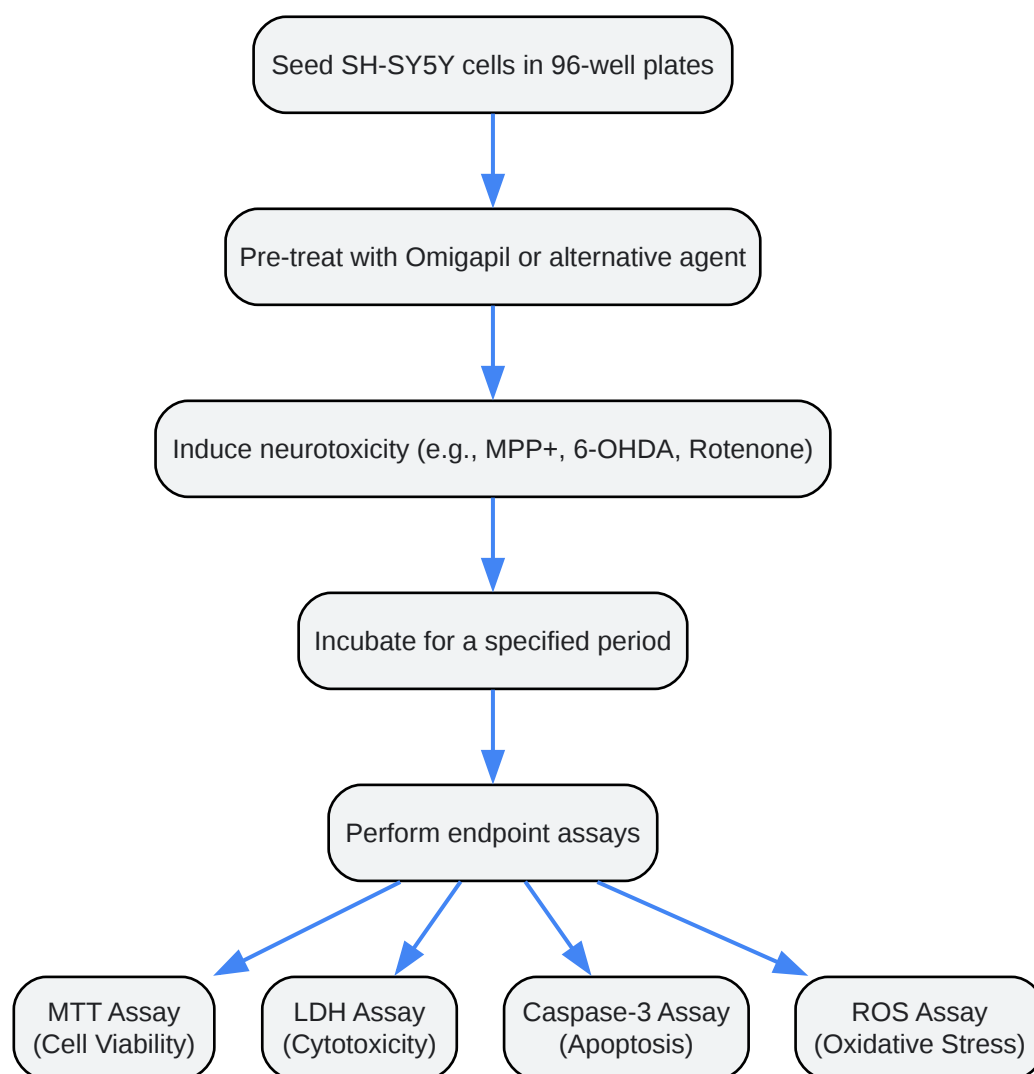
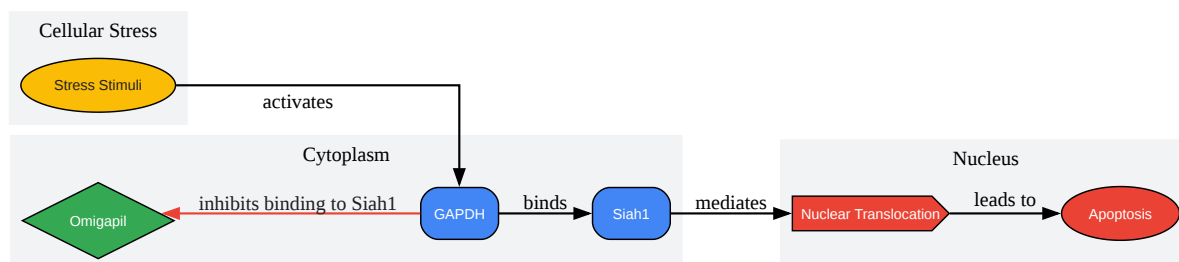
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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective agent **Omigapil**. Due to the discontinuation of its clinical development, publicly available, direct comparative studies with other neuroprotective agents are scarce. This guide, therefore, presents the available data on **Omigapil** and juxtaposes it with findings on other relevant compounds in similar preclinical assays, providing a framework for understanding its potential neuroprotective profile.

Omigapil: Mechanism of Action

Omigapil is a small molecule known to inhibit the GAPDH-Siah1-mediated apoptosis pathway. This pathway is implicated in the cellular stress response and can lead to programmed cell death. By binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), **Omigapil** prevents its nuclear translocation, a key step in this apoptotic cascade. This mechanism suggests a potential for neuroprotection in conditions where this pathway is activated.

Signaling Pathway of Omigapil's Neuroprotective Action



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